

# dealing with interfering substances in isocitric acid kits

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## Compound of Interest

Compound Name: *Isocitric Acid*

Cat. No.: *B1196412*

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## Technical Support Center: Isocitric Acid Assay Kits

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to interfering substances in **isocitric acid** assay kits.

### Frequently Asked Questions (FAQs)

Q1: What are the common types of interfering substances in **isocitric acid** assays?

A1: Interference in **isocitric acid** assays can arise from various components within the sample matrix. These are broadly categorized as:

- **Endogenous Enzymes and Cofactors:** Samples may contain enzymes that can react with the assay reagents, or endogenous levels of NADH and NADPH which can cause high background signals.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Proteins and Fats:** High concentrations of proteins and fats can cause turbidity and interfere with absorbance readings.[\[4\]](#)
- **Colored Compounds:** Pigments and other colored substances naturally present in samples, such as fruit juices, can absorb light at the measurement wavelength (typically 340 nm), leading to inaccurate results.[\[5\]](#)[\[6\]](#)

- **Reducing Substances:** The presence of reducing agents, like ascorbic acid, can interfere with the NADP<sup>+</sup>/NADPH reaction central to the assay.[\[4\]](#)[\[5\]](#)
- **High Concentrations of Other Organic Acids:** Although isocitrate dehydrogenase is specific, very high concentrations of structurally similar organic acids like L-malic acid and citric acid may cause a "creep reaction".[\[5\]](#)
- **Particulates:** Insoluble particles in the sample can scatter light and lead to unstable or high absorbance readings.

Q2: My absorbance readings are unstable or drifting. What could be the cause?

A2: Unstable or drifting absorbance readings (a "creep reaction") can be caused by several factors:

- **Incomplete Reaction:** The reaction may not have reached its endpoint. Ensure you are incubating for the time specified in your kit's protocol.[\[4\]](#)
- **Presence of Other Enzymes:** The sample may contain enzymes that slowly react with the assay components.
- **High Concentrations of L-malic or Citric Acid:** In the presence of large amounts of L-malic and citric acid, a sample-dependent "creep reaction" may occur. This can often be corrected by extrapolation.[\[5\]](#)
- **Precipitate Formation:** A precipitate may be forming in the cuvette over time, which can be due to high concentrations of certain substances in your sample.

Q3: The absorbance change is very low, even though I expect **isocitric acid** to be present. What should I do?

A3: A low absorbance change can indicate a few issues:

- **Low **Isocitric Acid** Concentration:** The concentration of **isocitric acid** in your sample may be below the detection limit of the assay. You can try concentrating your sample or increasing the sample volume in the assay.[\[4\]](#)

- **Enzyme Inhibition:** An interfering substance in your sample may be inhibiting the isocitrate dehydrogenase enzyme.[1] Consider sample purification to remove potential inhibitors.
- **Incorrect pH:** The pH of the final reaction mixture may be outside the optimal range for the enzyme. Ensure your sample is properly neutralized if it is acidic or basic.[7]
- **Degraded Reagents:** Check the expiration date and storage conditions of your kit components, particularly the enzyme and NADP+.

Q4: I am observing a high background signal in my "no-enzyme" or sample blank control. What is the reason for this?

A4: A high background signal can be attributed to:

- **Endogenous NADH or NADPH:** Your sample may naturally contain NADH or NADPH, which absorb at 340 nm.[2][3] Running a sample blank without the addition of the isocitrate dehydrogenase enzyme can help quantify and subtract this background absorbance.
- **Colored Samples:** If your sample is colored, it will contribute to the absorbance at 340 nm.[5]
- **Turbidity:** Particulate matter or high concentrations of lipids or proteins can cause light scattering, leading to a high background.[8]

Q5: How can I test for the presence of interfering substances in my sample?

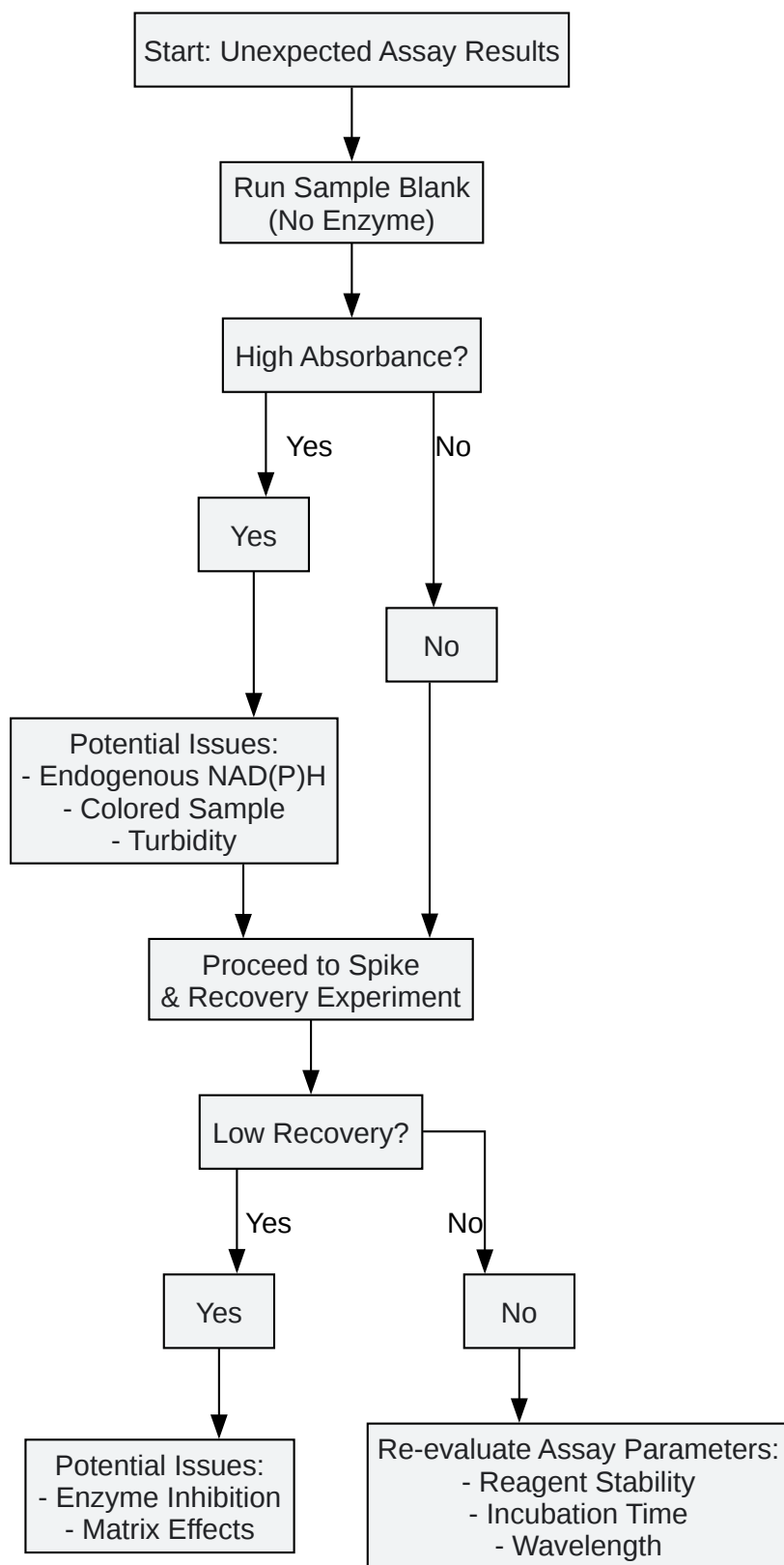
A5: A simple way to check for interference is to perform a spike and recovery experiment. Add a known amount of **isocitric acid** standard to your sample and measure the concentration. If you recover significantly less or more than the amount you added, it is likely that your sample contains interfering substances.[4]

## Troubleshooting Guide

This guide provides systematic procedures to identify and mitigate the effects of common interfering substances.

## Initial Assessment Workflow

This workflow helps in the initial diagnosis of the interference issue.



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Caption: Initial troubleshooting workflow for **isocitric acid** assays.

## Quantitative Data on Interfering Substances

The following table summarizes the tolerance of typical **isocitric acid** assays to common interfering substances. Note that these values can vary between different kit manufacturers.

Interfering Substance	Typical Tolerance Level	Potential Impact	Recommended Action
EDTA	> 0.5 mM	Enzyme Inhibition	Avoid or remove
Ascorbic Acid	> 0.2%	Redox Interference	Pre-treat with hydrogen peroxide
SDS	> 0.2%	Enzyme Denaturation	Avoid or remove
Sodium Azide	> 0.2%	Enzyme Inhibition	Avoid or use alternative preservative
NP-40 / Tween-20	> 1%	Detergent Interference	Dilute sample
L-malic acid	>100-fold excess	"Creep" reaction	Extrapolate results or use specific sample prep
Citric acid	>200-fold excess	"Creep" reaction	Extrapolate results or use specific sample prep

Data compiled from various sources, including Abcam and R-Biopharm product literature.[\[5\]](#)[\[9\]](#)

## Experimental Protocols for Sample Pre-treatment

### Protocol 1: General Sample Clarification

This protocol is suitable for removing turbidity and particulates from liquid samples.

- Centrifugation: Centrifuge the sample at 1,500 x g for 10 minutes.[\[4\]](#)
- Filtration: If the supernatant is still turbid, filter it through a 0.45 µm syringe filter.

- pH Adjustment: For acidic or alkaline samples, adjust the pH to approximately 7.0-7.6 with NaOH or HCl.[4][8]

#### Protocol 2: Deproteinization using Perchloric Acid/KOH

This method is effective for removing proteins from biological samples like tissue homogenates.

- Homogenization: Homogenize tissue or cell samples in the assay buffer provided with the kit.
- Precipitation: Add perchloric acid to the homogenate to a final concentration of 1 M. Keep the sample on ice for 10 minutes.
- Centrifugation: Centrifuge at 13,000 x g for 2 minutes at 4°C.
- Neutralization: Carefully transfer the supernatant to a new tube and neutralize with KOH.
- Final Centrifugation: Centrifuge again to pellet the potassium perchlorate precipitate. Use the supernatant for the assay.

#### Protocol 3: Treatment of Colored Samples with PVPP

Polyvinylpolypyrrolidone (PVPP) is used to remove phenolic compounds and other pigments from samples like fruit juices.[6]

- pH Adjustment: Adjust the pH of the sample to approximately 7.6 with 2 M NaOH.[4]
- PVPP Addition: Add 0.5 g of PVPP to 25-50 mL of the pH-adjusted sample.[4][7]
- Stirring: Stir the mixture for 5-10 minutes.[4]
- Filtration: Filter the sample through Whatman No. 1 filter paper. The clear filtrate is used for the assay.[4]

#### Protocol 4: Removal of Fats by Hot Water Extraction

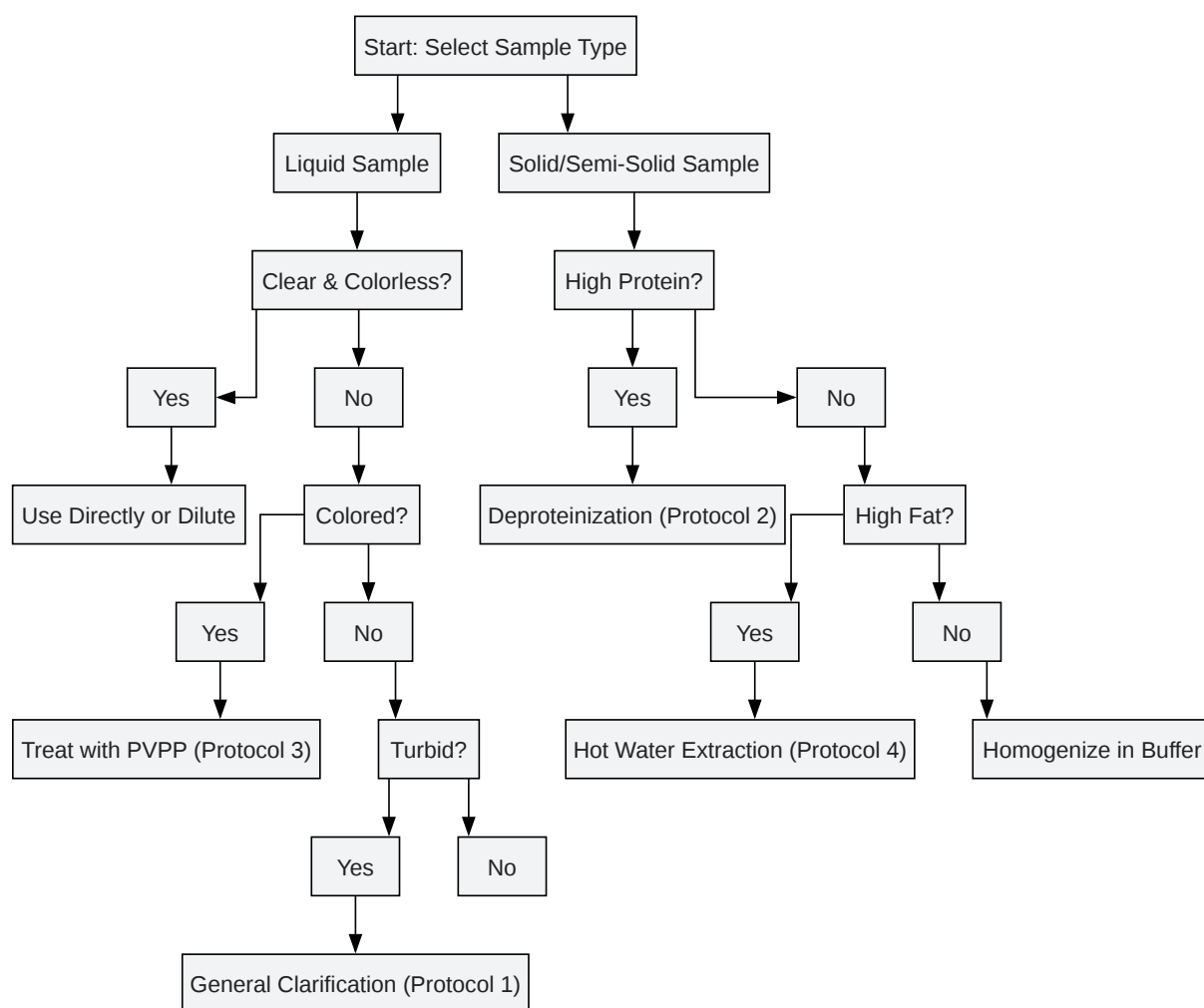
This protocol is designed for solid or semi-solid samples containing a high fat content.

- Homogenization: Homogenize or crush the solid sample in distilled water.[4]

- Hot Water Extraction: Transfer the homogenate to a volumetric flask and extract with hot water at a temperature above the melting point of the fat.[8]
- Cooling: Cool the flask to room temperature to allow the fat to solidify and separate.
- Refrigeration: Place the flask in an ice bath or refrigerator for 15-30 minutes to further solidify the fat.[4]
- Filtration: Filter the aqueous layer. Discard the first few milliliters and use the clear filtrate for the assay.[4]

## Decision Tree for Sample Preparation

This decision tree will guide you in selecting the appropriate sample preparation method based on the sample type.



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Caption: Decision tree for sample preparation method selection.



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